Computed Lipophilicity: XlogP = 3.4 for the 4-Chlorobenzoyl Derivative vs. LogP = 2.40 for the Non-Halogenated Benzoyl Analog
The computed lipophilicity of 3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (XlogP = 3.4) [1] exceeds that of the closest non-halogenated comparator, diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid (LogP = 2.40) , by approximately one log unit. This difference corresponds to a roughly 10-fold higher predicted octanol–water partition coefficient for the 4-chloro derivative, attributable to the electron-withdrawing and hydrophobic contribution of the para-chloro substituent on the benzoyl ring.
| Evidence Dimension | Lipophilicity (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XlogP = 3.4 (computed) |
| Comparator Or Baseline | Diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS 212757-12-5): LogP = 2.40 |
| Quantified Difference | ΔlogP ≈ +1.0 (target more lipophilic by ~10-fold in partition coefficient) |
| Conditions | Computational prediction (XlogP method for target; database-reported LogP for comparator) |
Why This Matters
A one-log-unit difference in logP is substantial in medicinal chemistry and separation science: it predicts distinct chromatographic retention times (RP-HPLC), altered passive membrane permeability, and differential protein binding, making the 4-chloro derivative the preferred choice when higher lipophilicity is required in a bicyclo[2.2.1]heptane scaffold.
- [1] Chem960. CAS 1212074-43-5: computed XlogP = 3.4. Accessed April 2026. https://m.chem960.com/cas/1212074435/ View Source
